Shortest Active Sequence Among Cyclic Brevinin-1 Peptides: 17 vs. 24 Residues
Brevinin-1Da, at 17 amino acids, is the shortest naturally occurring cyclic brevinin-1 peptide with experimentally confirmed antimicrobial activity. Canonical brevinin-1 family members contain 24 residues [1]. This 7-residue truncation results in a 29% reduction in peptide length while preserving the essential C-terminal 'Rana box' disulfide bond (Cys¹¹–Cys¹⁷) required for antimicrobial function [2]. No other active cyclic brevinin-1 peptide shorter than 20 residues has been validated, making Brevinin-1Da a unique minimal model for studying the functional contribution of N-terminal truncations [3].
| Evidence Dimension | Peptide sequence length (residues) |
|---|---|
| Target Compound Data | 17 residues (ILPLLLGKVVCAITKKC) |
| Comparator Or Baseline | Brevinin-1 family consensus: 24 residues (range 20–24); Brevinin-1T (20 residues); Brevinin-1Sa (22 residues) |
| Quantified Difference | 7 residues shorter than family consensus (29% reduction); 3 residues shorter than Brevinin-1T; 5 residues shorter than Brevinin-1Sa |
| Conditions | Primary structure analysis by mass spectrometry and N-terminal Edman degradation following purification from skin secretions (Conlon et al., 2004) |
Why This Matters
Shorter length directly reduces solid-phase peptide synthesis (SPPS) cost and cycle time, a critical factor for high-throughput screening campaigns and large-scale procurement.
- [1] Conlon JM, Seidel B, Nielsen PF. An atypical member of the brevinin-1 family of antimicrobial peptides isolated from the skin of the European frog Rana dalmatina. Comp Biochem Physiol C Toxicol Pharmacol. 2004;137(2):191-196. View Source
- [2] DRAMP database. DRAMP02031: Brevinin-1Da. Accessed via http://dramp.cpu-bioinfor.org/browse/All_Information.php?id=DRAMP02031&dataset=General View Source
- [3] Conlon JM, Abraham B, Galadari S, et al. A family of acyclic brevinin-1 peptides from the skin of the Ryukyu brown frog Rana okinavana. Peptides. 2003;24(8):1201-1206. View Source
